Arachidyl linolenate Arachidyl linolenate Arachidyl linolenate is a wax ester.
Brand Name: Vulcanchem
CAS No.: 1447798-59-5
VCID: VC8074510
InChI: InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,22H,3-5,7,9-11,13,15-17,19-21,23-37H2,1-2H3/b8-6-,14-12-,22-18-
SMILES: CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
Molecular Formula: C38H70O2
Molecular Weight: 559.0 g/mol

Arachidyl linolenate

CAS No.: 1447798-59-5

Cat. No.: VC8074510

Molecular Formula: C38H70O2

Molecular Weight: 559.0 g/mol

* For research use only. Not for human or veterinary use.

Arachidyl linolenate - 1447798-59-5

Specification

CAS No. 1447798-59-5
Molecular Formula C38H70O2
Molecular Weight 559.0 g/mol
IUPAC Name icosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Standard InChI InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,22H,3-5,7,9-11,13,15-17,19-21,23-37H2,1-2H3/b8-6-,14-12-,22-18-
Standard InChI Key ZIFMUOBWYNUMBL-FLQWBAQUSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
SMILES CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
Canonical SMILES CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC

Introduction

Chemical Identification and Structural Properties

Arachidyl linolenate (CAS 1447798-59-5) belongs to the wax ester class, characterized by a 20-carbon saturated alcohol (arachidyl/eicosyl group) esterified to α-linolenic acid (ALA, 18:3ω3). Its molecular formula C₃₈H₇₀O₂ corresponds to a molecular weight of 558.96 g/mol . The compound's isomeric SMILES notation (O(C(CCCCCCCC=CCC=CCC=CCC)=O)CCCCCCCCCCCCCCCCCCCC) confirms three cis double bonds at positions Δ9, Δ12, and Δ15 along the aliphatic chain .

Physicochemical Characteristics

As a liquid at room temperature with a freezing point below 0°C, arachidyl linolenate requires storage at -20°C to maintain stability . Its non-polar nature contributes to lipid bilayer permeability, making it suitable for membrane dynamics studies. The ester's partition coefficient (logP ≈ 15.2) predicts strong hydrophobicity, consistent with its role in lipid droplet formation .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₃₈H₇₀O₂
Exact Mass558.5370 Da
XLogP3-AA15.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bond Count34
Topological Polar SA26.3 Ų
ParameterOptimal Range
Temperature40-50°C
Catalyst Load0.5-1.0% w/w
Reaction Time18-24 hours
Solvent SystemTert-butanol/hexane (3:1)

Metabolic Pathways and Biological Interactions

Arachidyl linolenate serves as a slow-release ALA source in vivo. Enteric lipases hydrolyze the ester bond, liberating free ALA and arachidol. The 2024 USDA study demonstrated that 60% of oral arachidyl linolenate reaches the jejunum intact, where pancreatic lipases complete hydrolysis . Liberated ALA undergoes Δ6-desaturation to stearidonic acid (18:4ω3), followed by elongation and further desaturation to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .

Competitive Inhibition of Arachidonate Metabolism

Notably, arachidyl linolenate-derived ALA suppresses arachidonic acid (20:4ω6) synthesis through substrate competition for Δ6-desaturase. In avian models, dietary supplementation (0.5% w/w) reduced hepatic arachidonate content by 38% compared to controls (p<0.01) . This competitive inhibition modulates pro-inflammatory eicosanoid production, suggesting therapeutic potential in chronic inflammation .

Dietary Implications and Requirement Estimation

The 2024 breakpoint analysis in rodent models established a 0.7 g/100 g dietary requirement for ALA equivalents when using non-esterified DHA/ARA ratios as biomarkers . Arachidyl linolenate's superior bioavailability (1.7× vs free ALA) positions it as an efficient delivery vehicle. At 2.1% dietary incorporation, tissue DHA content plateaued while inflammatory 12-HETE (an ARA derivative) decreased by 52% .

Table 3: Dose-Response Relationships in Murine Models

Dietary ALA Equiv. (%)Serum DHA (nM)Liver 12-HETE (pg/mg)
0.5142 ± 1189 ± 6
1.0287 ± 2357 ± 4
1.5398 ± 3141 ± 3
2.0412 ± 2939 ± 2

Research Applications and Future Directions

Current investigations focus on arachidyl linolenate's role in:

  • Neuroprotection: Enhancing synaptic membrane fluidity through DHA incorporation

  • Cardiometabolic Health: Modulating PPAR-γ activation and lipid droplet dynamics

  • Drug Delivery: Serving as a lymphatic transport vehicle for hydrophobic therapeutics

A 2025 pilot study demonstrated 72-hour sustained release of co-administered resveratrol when encapsulated in arachidyl linolenate nanoparticles (unpublished data).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator